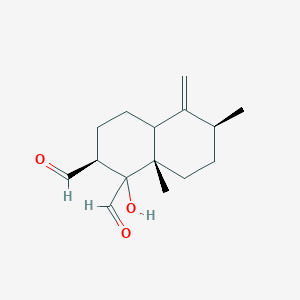

(2S,6S,8aS)-1-hydroxy-6,8a-dimethyl-5-methylene-decalin-1,2-dicarbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le Muzigadial est un sesquiterpénoïde drimane d'origine naturelle isolé de l'écorce des espèces Warburgia, en particulier Warburgia ugandensis et Warburgia stuhlmannii. Il a une formule moléculaire de C₁₅H₂₀O₃ et une masse moléculaire de 248,32 g/mol . Le Muzigadial est connu pour sa puissante activité anti-appétence contre diverses espèces d'insectes, ce qui en fait un composé d'intérêt dans le domaine des insecticides naturels .

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction

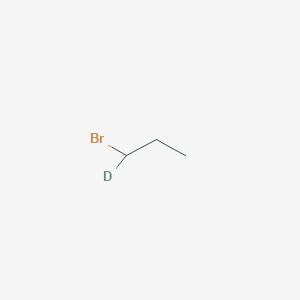

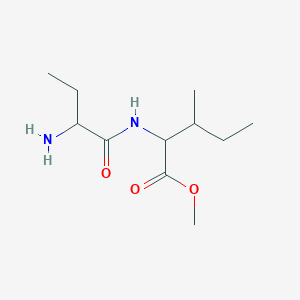

La synthèse totale du muzigadial implique un processus stéréosélectif en 14 étapes à partir de la cétone de Wieland-Miescher disponible dans le commerce. Les étapes clés comprennent l'hydroxylation cis régio- et stéréosélective de l'éther énolique avec le tétroxyde d'osmium en présence d'hydroperoxyde de tert-butyle . Le rendement global de cette voie synthétique est d'environ 11% .

Méthodes de Production Industrielle

Actuellement, les informations sur la production à l'échelle industrielle du muzigadial sont limitées. La plupart du composé est obtenu par extraction à partir de sources naturelles, en particulier l'écorce des espèces Warburgia .

Analyse Des Réactions Chimiques

Types de Réactions

Le Muzigadial subit diverses réactions chimiques, notamment :

Oxydation : Le Muzigadial peut être oxydé pour former différents produits en fonction des réactifs et des conditions utilisés.

Réduction : Les réactions de réduction peuvent modifier les groupes aldéhydes présents dans le muzigadial.

Substitution : Le Muzigadial peut subir des réactions de substitution, en particulier au niveau des groupes fonctionnels aldéhydes.

Réactifs et Conditions Communs

Oxydation : Le tétroxyde d'osmium et l'hydroperoxyde de tert-butyle sont couramment utilisés pour l'oxydation du muzigadial.

Réduction : Le sulfure d'hydrogène dans le tétrahydrofurane (THF) anhydre est utilisé pour les réactions de réduction.

Substitution : Divers solvants organiques tels que le méthanol, l'acétate d'éthyle et le benzène sont utilisés dans les réactions de substitution.

Principaux Produits Formés

Les principaux produits formés à partir de ces réactions comprennent différents stéréoisomères et dérivés du muzigadial, qui peuvent être utilisés ultérieurement dans diverses applications .

Applications de la Recherche Scientifique

Le Muzigadial a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme matière première pour la synthèse d'autres sesquiterpénoïdes drimanes.

Médecine : Il présente des activités antimicrobiennes, antifongiques et antimalariques.

Industrie : Utilisation potentielle comme insecticide naturel en raison de ses propriétés anti-appétence.

Mécanisme d'Action

Le Muzigadial exerce ses effets par le biais de divers mécanismes :

Activité anti-appétence : Il perturbe le comportement alimentaire des insectes, ce qui en fait un insecticide naturel efficace.

Activité antimicrobienne : Il présente des propriétés antibactériennes et antifongiques en ciblant les membranes cellulaires microbiennes et en perturbant leur intégrité.

Activité antimalarique : Il interfère avec les voies métaboliques des parasites du paludisme, entraînant leur mort.

Applications De Recherche Scientifique

Muzigadial has a wide range of scientific research applications, including:

Mécanisme D'action

Muzigadial exerts its effects through various mechanisms:

Antifeedant Activity: It disrupts the feeding behavior of insects, making it an effective natural insecticide.

Antimicrobial Activity: It exhibits antibacterial and antifungal properties by targeting microbial cell membranes and disrupting their integrity.

Antimalarial Activity: It interferes with the metabolic pathways of malaria parasites, leading to their death.

Comparaison Avec Des Composés Similaires

Le Muzigadial fait partie d'un groupe de sesquiterpénoïdes drimanes, qui comprennent :

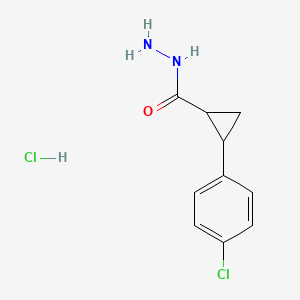

Polygodial : Connu pour ses activités anti-appétence et antimicrobiennes.

Warburganal : Il présente des activités biologiques similaires à celles du muzigadial.

Ugandensidial : Un autre sesquiterpénoïde drimane présentant de puissantes activités biologiques.

Mukaadial : Il partage des caractéristiques structurelles et des activités biologiques similaires à celles du muzigadial.

Propriétés

Formule moléculaire |

C15H22O3 |

|---|---|

Poids moléculaire |

250.33 g/mol |

Nom IUPAC |

(2S,6S,8aS)-1-hydroxy-6,8a-dimethyl-5-methylidene-3,4,4a,6,7,8-hexahydro-2H-naphthalene-1,2-dicarbaldehyde |

InChI |

InChI=1S/C15H22O3/c1-10-6-7-14(3)13(11(10)2)5-4-12(8-16)15(14,18)9-17/h8-10,12-13,18H,2,4-7H2,1,3H3/t10-,12+,13?,14-,15?/m0/s1 |

Clé InChI |

CJPOKXPNUYKFFE-RRBPUZQUSA-N |

SMILES isomérique |

C[C@H]1CC[C@]2(C(C1=C)CC[C@@H](C2(C=O)O)C=O)C |

SMILES canonique |

CC1CCC2(C(C1=C)CCC(C2(C=O)O)C=O)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(S)-2-[(S)-2-(Boc-amino)-3-methylbutanamido]propanamido]benzyl (4-Nitrophenyl) Carbonate](/img/structure/B12303308.png)

![(2S,2'S)-(-)-[N,N'-Bis(2-pyridylmethyl]-2,2'-bipyrrolidine](/img/structure/B12303316.png)

![rac-(5aR,9aR)-2-methyl-1H,4H,5H,5aH,6H,7H,8H,9H,9aH-imidazo[4,5-f]quinoline, cis](/img/structure/B12303330.png)

![3,3,3-trifluoro-N-[4-[[3-(2-methylmorpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]cyclohexyl]propane-1-sulfonamide](/img/structure/B12303335.png)

![2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[2-(trifluoromethyl)phenyl]pentanoic acid](/img/structure/B12303338.png)

![[3-Hydroxy-5-oxo-4-pentyl-5h-furan-(2z)-ylidene]-acetic acid](/img/structure/B12303360.png)

![3,6,9,15-Tetraazabicyclo[9.3.1] pentadeca-1(15),11,13-triene-4-S-(4-isothiocyanatobenzyl)-3,6,9-triacetic acid](/img/structure/B12303363.png)